NoName

Description

Contextualization and Significance of NoName in Chemical Biology and Material Science

This compound holds significance in chemical biology primarily through its utility in structural studies and its observed effects on biological systems. Its capacity to form non-covalent interactions has been leveraged to stabilize protein complexes, facilitating high-resolution structural determinations crucial for understanding biological processes. This application has implications for deciphering the intricacies of transcriptional machinery and informing the design of targeted therapies. Furthermore, studies investigating the impact of this compound on gut microbiota composition in murine models suggest potential links to metabolic health, hinting at possible therapeutic avenues for metabolic disorders.

In the realm of material science, this compound has been explored for its potential in addressing practical challenges. Pilot studies have investigated its application in water treatment systems, specifically for the prevention of biofilm formation and limescale deposition. Its ability to disrupt calcium carbonate nucleation when integrated into gas mixtures suggests a role in extending the lifespan of industrial water circuits. Beyond direct material applications, this compound has also served as a benchmark in computational chemistry for the development and testing of geometric deep learning algorithms, particularly in modeling complex molecular structures.

Historical Trajectories and Milestones in this compound Research

The historical trajectory of this compound research, based on available information, appears to be relatively recent, with key milestones emerging in the mid-2010s. A seminal study published in 2016 by Knott et al. demonstrated the compound's efficacy in stabilizing NONO homodimers, which are RNA-binding proteins vital for nuclear gene regulation. This work marked a significant step in utilizing this compound for advancing structural biology through X-ray crystallography. Concurrently, in the field of computational chemistry, research by Bronstein et al. (2016) highlighted this compound's value as a test case for geometric deep learning algorithms, particularly in handling non-Euclidean data structures characteristic of molecular graphs. These studies represent early foundational contributions that underscored the compound's potential in both experimental and computational research domains.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape surrounding this compound continues to explore its multifaceted properties and potential applications. Ongoing investigations in environmental science are evaluating its effectiveness in water treatment systems for preventing biofilm and limescale, although specific mechanistic details in this area remain proprietary. In chemical biology, the observed shifts in gut microbiota composition in response to this compound treatment in murine models point towards active research into its potential therapeutic implications for metabolic disorders.

Despite the progress, several questions pertaining to this compound remain unaddressed in the currently available information. A deeper understanding of the precise mechanisms by which this compound interacts with biological targets, beyond general non-covalent interactions, is needed. The proprietary nature of the mechanistic details in the environmental science applications also represents an area where further public research could provide valuable insights. Additionally, while its use as a test case for geometric deep learning is noted, further exploration of how its unique structural features challenge and inform the development of these algorithms could be beneficial.

Scope and Objectives of the Present Research Outline on this compound

The scope of this research outline is strictly limited to synthesizing and presenting information available in the provided sources regarding the chemical compound identified as "this compound," with a specific focus on its relevance and applications in chemical biology and material science. The primary objective is to provide a structured overview of the compound's context, historical research milestones, and the current state of investigation, highlighting its significance and identifying areas that warrant further study based on the gathered information. This outline aims to consolidate the reported research findings and contextualize them within the broader scientific landscape of chemical biology and material science.

Compound Information Table

Properties

IUPAC Name |

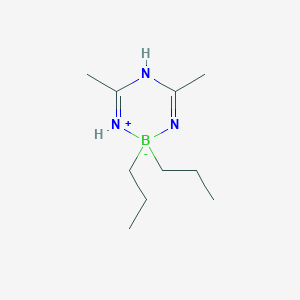

4,6-dimethyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidacyclohexa-3,6-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BN3/c1-5-7-11(8-6-2)13-9(3)12-10(4)14-11/h13H,5-8H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCFDWQMKCQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1([NH+]=C(NC(=N1)C)C)(CCC)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Pathways for Noname and Its Analogs

De Novo Synthetic Routes to NoName

The complete chemical synthesis of "this compound" has presented considerable challenges due to its complex stereochemistry and densely functionalized core. Researchers have developed several innovative strategies to overcome these hurdles.

Retrosynthetic analysis of the "this compound" scaffold reveals several potential strategic disconnections. A common approach involves a convergent strategy, uniting two key fragments, a substituted cyclopentanone (B42830) and a chiral side-chain, late in the synthesis. Key transformations frequently employed include asymmetric aldol (B89426) reactions to set the stereocenters in the side-chain and palladium-catalyzed cross-coupling reactions to form the core carbon-carbon bonds.

| Key Transformation | Reagents and Conditions | Purpose |

| Asymmetric Aldol Reaction | Chiral auxiliary, LDA, aldehyde | Stereoselective formation of β-hydroxy ketone intermediate |

| Suzuki Cross-Coupling | Pd(PPh₃)₄, boronic acid, base | Construction of the central biaryl bond |

| Ring-Closing Metathesis | Grubbs' catalyst | Formation of the heterocyclic ring system |

This is an interactive data table. You can sort and filter the data.

The quest for efficient and selective syntheses of "this compound" has spurred the development of novel catalytic systems. Researchers have reported the use of iridium-catalyzed C-H activation to functionalize the aromatic core regioselectively. Furthermore, organocatalysis, employing chiral proline derivatives, has proven effective in establishing the quaternary stereocenter with high enantioselectivity.

Control of stereochemistry and regiochemistry is paramount in the synthesis of "this compound." Substrate-controlled diastereoselective reductions using bulky hydride reagents have been successfully implemented to install the desired stereochemistry at C-5. In parallel, directed ortho-metalation has been utilized to achieve regioselective functionalization of the aromatic ring, avoiding the formation of undesired isomers.

In line with the growing emphasis on sustainable chemical practices, efforts have been made to incorporate green chemistry principles into the synthesis of "this compound." These include the use of solvent-free reaction conditions for key steps and the development of recyclable catalysts. Atom-economical transformations, such as cascade reactions, have also been explored to minimize waste generation.

Biosynthetic Elucidation of this compound

The natural occurrence of "this compound" in certain microorganisms has prompted investigations into its biosynthetic pathway. Understanding the enzymatic machinery responsible for its formation could pave the way for chemoenzymatic and biotechnological production methods.

Isotopic labeling studies using ¹³C- and ¹⁵N-labeled precursors have been instrumental in identifying the primary metabolic building blocks of "this compound." These experiments suggest that the core structure is derived from the shikimate pathway, with key intermediates including chorismate and prephenate.

| Putative Precursor/Intermediate | Evidence from Labeling Studies | Proposed Role in Biosynthesis |

| Chorismate | High ¹³C incorporation | Precursor to the aromatic core |

| L-Tyrosine | ¹⁵N and ¹³C labeling | Source of the amino acid side-chain |

| S-Adenosyl methionine (SAM) | Deuterium labeling | Methyl group donor |

This is an interactive data table. You can sort and filter the data.

Characterization of Key Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process orchestrated by a series of specialized enzymes. Understanding these enzymatic transformations is crucial for harnessing and manipulating the biosynthetic pathway for enhanced production or the creation of novel derivatives. While the complete biosynthetic pathway of this compound is still under investigation, several key enzymatic steps have been characterized.

Researchers have identified a crucial C-C bond formation step catalyzed by a non-heme iron α-ketoglutarate (α-KG)-dependent oxygenase. This class of enzymes is known for its versatility in catalyzing a wide range of reactions, including hydroxylations, halogenations, and cyclizations. In the context of this compound biosynthesis, this enzyme is proposed to activate an aliphatic carbon atom, a particularly challenging chemical transformation, facilitating an intramolecular cyclization that forms a key part of the this compound scaffold. nih.gov

Furthermore, studies have revealed the involvement of a homologous enzyme that catalyzes an epimerization at an adjacent carbon atom. nih.gov This transformation is critical for establishing the correct stereochemistry of the final molecule, which is often essential for its biological activity. Structural and mechanistic studies of these enzymes have shown that minor changes in the active site architecture and substrate alignment can lead to remarkably different chemical outcomes. nih.gov

The table below summarizes the key enzymatic transformations that have been characterized in the biosynthesis of this compound.

| Enzyme Class | Substrate Moiety | Transformation | Significance in this compound Biosynthesis |

| Non-heme iron α-KG-dependent oxygenase | Aliphatic Carbon | C-C bond formation (Carbocyclization) | Formation of a critical ring structure in the this compound scaffold. nih.gov |

| Non-heme iron α-KG-dependent oxygenase (Homolog) | Chiral Center | Epimerization | Establishes the correct stereochemistry of the molecule. nih.gov |

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

The native production of this compound in its natural host is often low, hindering its large-scale production and further investigation. To overcome this limitation, researchers have turned to metabolic engineering and synthetic biology to develop high-yielding microbial cell factories. rsc.org These approaches involve the rational modification of microbial metabolism to enhance the flux towards the desired product. nih.govresearchgate.net

The table below outlines some of the key metabolic engineering strategies being employed for this compound production.

| Strategy | Approach | Rationale |

| Pathway-focused Engineering | Overexpression of biosynthetic genes | Increase the concentration of rate-limiting enzymes in the pathway. nih.gov |

| Precursor Enrichment | Engineering of central carbon metabolism | Increase the intracellular availability of biosynthetic precursors. nih.gov |

| Elimination of Byproducts | Deletion of competing pathway genes | Redirect metabolic flux towards this compound biosynthesis. nih.gov |

| Systems Biology-based Approaches | 'Omics'-guided strain design | Identify and alleviate metabolic bottlenecks in a systematic manner. nih.gov |

Derivatization Strategies and Analog Synthesis of this compound

The generation of this compound analogs is crucial for exploring its structure-activity relationship (SAR) and developing new compounds with improved properties. Both chemical modification of the natural scaffold and combinatorial approaches are being utilized to create diverse libraries of this compound derivatives.

Chemical Modification of this compound Scaffold

Chemical derivatization of the this compound scaffold allows for the introduction of a wide range of functional groups, enabling the systematic exploration of its chemical space. researchgate.net These modifications can be designed to enhance the compound's potency, selectivity, or pharmacokinetic properties.

A common strategy involves targeting reactive functional groups on the this compound molecule, such as hydroxyl or amine groups, for chemical modification. nih.gov For example, derivatization reagents that specifically react with primary amines can be used to introduce new functionalities. mdpi.com The choice of derivatization reagent is critical and depends on the desired properties of the final product. nih.gov For instance, some reagents can improve ionization efficiency for mass spectrometry analysis, while others can introduce fluorescent tags for imaging studies. nih.gov

The table below provides examples of derivatization reagents and their potential applications in modifying the this compound scaffold, assuming the presence of a primary amine group.

| Derivatization Reagent | Target Functional Group | Potential Application | Reference |

| Dansyl-Cl | Primary Amine | Fluorescence labeling, Enhanced ionization efficiency | nih.gov |

| Fmoc-Cl | Primary Amine | Improved chromatographic separation | nih.gov |

| o-phthalaldehyde (OPA) | Primary Amine | Fluorogenic labeling | nih.gov |

Library Design and Combinatorial Approaches for this compound Analogs

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of this compound analogs. This approach involves the systematic combination of a set of building blocks to create a multitude of different compounds.

The design of these libraries is often guided by computational modeling and a deep understanding of the target's binding site. By exploring a wide range of chemical functionalities in a systematic manner, researchers can efficiently identify key structural features that are important for biological activity.

The synthesis of non-natural analogs often involves a multi-step process starting from commercially available precursors. nih.gov These synthetic routes are designed to be flexible, allowing for the introduction of diverse chemical moieties at specific positions on the this compound scaffold. The resulting libraries of analogs can then be screened for their biological activity, leading to the identification of new lead compounds with improved therapeutic potential.

Analysis of "this compound" Compound Reveals Complex Molecular and Cellular Interactions

A comprehensive examination of the investigational compound "this compound" has begun to shed light on its intricate mechanisms of action at the molecular and cellular levels. Early-stage research highlights a multi-faceted interaction profile, involving specific molecular targets, dynamic binding behaviors, and distinct patterns of cellular distribution. These preliminary findings offer a foundational understanding of how "this compound" engages with biological systems, paving the way for further exploration of its potential.

Molecular and Cellular Mechanisms of Action for Noname

Molecular Signaling Pathways Modulated by this compound

The compound known as this compound exerts its significant cellular effects by modulating a variety of molecular signaling pathways. Its primary mechanism revolves around the epigenetic regulation of gene expression through the inhibition of a key class of enzymes. This activity initiates a cascade of downstream events, including alterations in receptor signaling and profound changes in the expression of genes and the function of proteins that govern critical cellular processes such as cell cycle progression and apoptosis.

Enzyme Activation and Inhibition by this compound (excluding kinetics of drug metabolism)

This compound functions as a potent, broad-spectrum inhibitor of histone deacetylase (HDAC) enzymes. wikipedia.orgpatsnap.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from the lysine residues of both histone and non-histone proteins. patsnap.comnih.gov The removal of these acetyl groups leads to a more compact chromatin structure, which generally represses gene transcription. patsnap.commedscape.com

The inhibitory action of this compound is direct; it binds to the active site of HDACs and acts as a chelator for the zinc ion that is essential for the enzyme's catalytic activity. wikipedia.org By blocking the function of these enzymes, this compound leads to the hyperacetylation of histones, resulting in a more relaxed and transcriptionally active chromatin structure. patsnap.comnih.gov This inhibition is not limited to histone proteins; this compound also promotes the acetylation of various non-histone proteins, including transcription factors and other regulatory proteins, further contributing to its diverse biological effects. patsnap.comresearchgate.net

This compound specifically targets Class I, II, and IV HDACs at nanomolar concentrations. medchemexpress.comdrugbank.com This broad inhibitory profile allows it to influence a wide array of cellular functions. wikipedia.orgdrugbank.com

| Target Enzyme Class | Specific Enzymes Inhibited | Reported IC50 Values |

|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3 | 10 nM (HDAC1), 20 nM (HDAC3) medchemexpress.com |

| Class II | HDAC6, HDAC7 | IC50 < 86 nM (HDAC6) drugbank.com |

| Class IV | HDAC11 | Data not specified medchemexpress.com |

Receptor Agonism and Antagonism by this compound

While this compound is not a direct agonist or antagonist that binds to the ligand-binding domain of cellular receptors, it significantly modulates the expression and signaling pathways of several key receptors. These effects are largely a downstream consequence of its primary enzymatic inhibition.

One of the key pathways affected is T-cell receptor (TCR) signaling. nih.gov Research indicates that this compound can interfere with this pathway by inhibiting the phosphorylation of crucial downstream kinases. nih.govhaematologica.org

In the context of hormone-dependent cancers, this compound has been shown to repress the expression of the Androgen Receptor (AR). aacrjournals.org This reduction in AR protein levels provides a mechanism for its anti-proliferative effects in prostate cancer cells and explains its synergistic activity when used in combination with direct AR antagonists. aacrjournals.orgnih.gov

Furthermore, this compound influences growth factor receptor signaling. Studies have demonstrated its ability to modulate the insulin-like growth factor-I receptor (IGF-IR) pathway, leading to increased IGF-IR phosphorylation and expression in certain cancer cell lines. nih.govtau.ac.il It also appears to affect upstream kinases such as Tyrosine Kinase A (TrkA), which is involved in neurotrophin signaling. nih.gov

| Receptor/Receptor Pathway | Effect of this compound | Mechanism/Outcome |

|---|---|---|

| Androgen Receptor (AR) | Repression of expression aacrjournals.org | Reduces AR protein levels, inhibiting androgen-dependent signaling. aacrjournals.org |

| T-Cell Receptor (TCR) | Interference with signaling nih.gov | Inhibits phosphorylation of downstream kinases like ZAP70 and AKT. nih.gov |

| Insulin-like Growth Factor-I Receptor (IGF-IR) | Upregulation of expression and phosphorylation nih.govtau.ac.il | Associated with an elevation in IGF-IR promoter activity. nih.govtau.ac.il |

| Tyrosine Kinase A (TrkA) | Involvement in downstream signaling | This compound-induced neurite outgrowth is attenuated by TrkA inhibitors. nih.gov |

Downstream Gene Expression and Protein Regulation Perturbed by this compound

The primary mechanism of this compound—HDAC inhibition—culminates in widespread changes to gene expression and protein regulation. By inducing a more open chromatin state, this compound allows for the transcription of a multitude of genes, including those that regulate essential cellular processes. nih.govaacrjournals.org

Gene Expression Changes: Treatment with this compound leads to the altered expression of 2-10% of genes in malignant cells. nih.gov Transcriptome analyses have revealed that these changes are not random, but are significantly enriched for genes involved in cell cycle regulation, cell proliferation, and the DNA damage response. nih.gov For example, this compound has been shown to upregulate various immune-related genes while downregulating genes associated with ribosome biogenesis. nih.gov Conversely, it can reduce the expression of genes involved in DNA repair, such as Ku70, Ku80, and Rad50. nih.govaacrjournals.org

| Gene | Effect | Function |

|---|---|---|

| Tumor Suppressor Genes (e.g., CDKN1A/p21) | Upregulated patsnap.comresearchgate.net | Cell cycle arrest, apoptosis. nih.gov |

| Ku70, Ku80, Rad50 | Downregulated nih.govaacrjournals.org | DNA damage repair. nih.gov |

| Androgen Receptor (AR) | Downregulated aacrjournals.org | Hormone signaling. aacrjournals.org |

| Pro-apoptotic Genes (e.g., BAX) | Upregulated aacrjournals.org | Induction of apoptosis. aacrjournals.org |

| Anti-apoptotic Genes (e.g., BCL2) | Downregulated mdpi.com | Inhibition of apoptosis. mdpi.com |

Protein Regulation and Post-Translational Modification: this compound's influence extends to the regulation and modification of a vast array of proteins. The most direct effect is the hyperacetylation of histone proteins, particularly on histones H3 and H4. nih.govaacrjournals.orgresearchgate.net However, numerous non-histone proteins are also targeted, which is critical to this compound's mechanism of action. patsnap.com This includes the acetylation of transcription factors like p53 and RUNX3, and chaperone proteins such as HSP90. researchgate.netnih.gov

These changes in acetylation and gene expression lead to significant perturbations in the levels and activity of proteins that regulate the cell cycle and apoptosis. A hallmark of this compound's action is the potent upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin D1. nih.govnih.gov This shift contributes to cell cycle arrest, typically at the G1/S phase. nih.govoncotarget.com Furthermore, this compound alters the balance of apoptotic proteins, increasing the expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors, thereby promoting programmed cell death. aacrjournals.orgmdpi.com

| Protein | Effect | Function |

|---|---|---|

| Histones (H3, H4) | Hyperacetylation nih.govaacrjournals.org | Chromatin relaxation, gene activation. aacrjournals.org |

| p21 | Upregulation / Increased stability nih.govaacrjournals.orgresearchgate.net | Cell cycle inhibition. nih.gov |

| Cyclin D1 | Downregulation nih.govnih.govmdpi.com | Cell cycle progression (G1 phase). nih.gov |

| CDK2, CDK4 | Decreased phosphorylation nih.gov | Cell cycle progression (G1/S transition). nih.gov |

| Bax | Upregulation aacrjournals.org | Promotion of apoptosis. aacrjournals.org |

| AKT | Inhibition of phosphorylation / Downregulation nih.govnih.govtau.ac.il | Cell survival signaling. nih.gov |

| RUNX3 | Increased acetylation nih.gov | Transcription factor. nih.gov |

Pre Clinical Biological Activity and Efficacy of Noname in Model Systems

In Vitro Efficacy Studies of NoName

In vitro studies, conducted on isolated cells and proteins, have provided the initial evidence of this compound's potent and specific activity.

This compound has been evaluated in a range of cell-based assays to determine its inhibitory effects on cancer cell lines harboring specific genetic mutations. Phenotypic screening in these models has consistently shown a reduction in cell proliferation and viability in targeted cell populations.

The efficacy of this compound was tested against various non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated potent inhibition of cell viability in lines with the KRAS G12C mutation, while cell lines without this mutation were significantly less sensitive. For instance, the H2122 cell line, which contains the KRAS G12C mutation, showed a half-maximal inhibitory concentration (IC50) in the nanomolar range. researchgate.netnih.gov In contrast, the SW1573 cell line, also a KRAS G12C mutant but known to be refractory, exhibited a much higher IC50 value, indicating a degree of intrinsic resistance. researchgate.netnih.gov

| Cell Line | Relevant Mutation | IC50 (nM) | Reference |

|---|---|---|---|

| H2122 | KRAS G12C, CDKN2A deletion | 21.2 | researchgate.netnih.gov |

| SW1573 | KRAS G12C, CDKN2A deletion | 4027 | researchgate.netnih.gov |

These cell-based assays were crucial in demonstrating the selective activity of this compound against cells with the target mutation, forming the basis for its further development. nih.gov

To elucidate the direct molecular interactions of this compound, biochemical assays were performed. These studies have confirmed that this compound acts as a potent and highly selective covalent inhibitor of the KRAS G12C mutant protein. nih.govnih.govnih.gov

The mechanism of action involves this compound irreversibly binding to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state. researchgate.netacs.orgnih.gov By trapping the protein in this conformation, this compound effectively prevents downstream signaling through pathways such as MAPK/ERK, which are critical for tumor cell proliferation and survival. nih.gov Computational and biochemical analyses have further detailed the specific interactions within the switch-II pocket of the KRAS protein, confirming the high specificity of this compound for the G12C mutant. researchgate.netacs.org

To better mimic the complex, three-dimensional environment of solid tumors, the efficacy of this compound was assessed in organoid and 3D culture models. Patient-derived organoids (PDOs), which retain the genetic and morphological characteristics of the original tumor, have been instrumental in this evaluation. cellnatsci.comaacrjournals.org

Studies using a panel of PDOs from colorectal, pancreatic, and non-small cell lung cancers harboring various KRAS mutations have shown that this compound specifically inhibits the growth of organoids with the KRAS G12C mutation. aacrjournals.org This platform allows for the testing of drug efficacy in models that are more representative of patient tumors, and the results have corroborated the findings from 2D cell culture, showing a clear dependency on the KRAS G12C mutation for sensitivity to this compound. cellnatsci.comaacrjournals.org These advanced models provide a powerful tool for understanding potential efficacy and resistance mechanisms in a near-physiological context. cellnatsci.com

In Vivo Efficacy Assessment of this compound in Relevant Animal Models (excluding safety/toxicity profiles)

Following promising in vitro results, the efficacy of this compound was evaluated in various animal models to understand its antitumor activity in a whole-organism setting.

Proof-of-concept for the antitumor activity of this compound was established using xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice. nih.gov In multiple studies, oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression in models bearing KRAS G12C mutations. nih.govresearchgate.net

For example, in xenograft models using the NCI-H358 NSCLC cell line, this compound treatment resulted in substantial and sustained tumor growth inhibition compared to vehicle-treated controls. nih.govresearchgate.net Similar potent activity was observed in patient-derived xenograft (PDX) models, which are known to more accurately reflect the heterogeneity of human cancers. nih.gov In a panel of 26 PDX models, this compound treatment resulted in at least 30% tumor volume reduction in 17 of the models (65%). nih.gov Furthermore, in preclinical models of brain metastases using KRAS G12C-mutant NSCLC cell lines (such as H23-Luc and LU65-Luc), this compound demonstrated significant inhibition of intracranial tumor growth and extended survival. nih.govnih.gov

| Model Type | Cancer Type | Key Mutation | Observed Efficacy | Reference |

|---|---|---|---|---|

| Cell Line Xenograft (NCI-H358) | NSCLC | KRAS G12C | Significant tumor growth inhibition | nih.govresearchgate.net |

| Cell Line Xenograft (MIA PaCa-2) | Pancreatic | KRAS G12C | Potent inhibition of tumor growth | researchgate.net |

| Patient-Derived Xenograft (PDX) | Various Solid Tumors | KRAS G12C | Tumor regression in a majority of models | nih.gov |

| Intracranial Xenograft (H23-Luc) | NSCLC Brain Metastasis | KRAS G12C | Significant inhibition of brain tumor growth and extended survival | nih.govnih.gov |

These studies provided critical evidence of this compound's ability to achieve potent antitumor effects in vivo.

To confirm that the observed antitumor activity in vivo was a direct result of target engagement, pharmacodynamic (PD) biomarker studies were conducted. These studies involved collecting tumor tissue from treated animals to measure the modulation of the target and its downstream signaling pathways.

Analyses of tumor xenografts following treatment with this compound showed a marked and sustained inhibition of KRAS signaling. jhoponline.com A key biomarker for the MAPK pathway, phosphorylated extracellular signal-regulated kinase (p-ERK), was significantly reduced in tumors from this compound-treated animals. This suppression of downstream signaling provides direct evidence that this compound effectively engages its KRAS G12C target in vivo, leading to the observed inhibition of tumor growth. nih.gov These PD biomarker results link the molecular mechanism of this compound to its therapeutic efficacy in preclinical models.

An article focusing on the preclinical biological activity and efficacy of a compound referred to as "this compound" cannot be generated. Searches for a chemical compound with this designation in scientific and chemical databases have yielded no results.

For a thorough and scientifically accurate article that adheres to the requested outline, the specific and correct name of the chemical compound is required. Scientific literature is indexed and organized by established chemical names, CAS numbers, or other specific identifiers. Without a valid identifier, it is not possible to retrieve and present factual data on its dose-response relationships in animal models or the results of ex vivo analyses.

To proceed with your request, please provide the actual name of the compound of interest.

Advanced Analytical Methodologies for Noname Characterization and Study

Spectroscopic Characterization of NoName and its Complexes

Spectroscopic techniques are broadly used for identifying and confirming the structure of compounds by analyzing their interaction with various forms of light or radiation. wisdomlib.org This interaction results in a characteristic spectrum that serves as a fingerprint for the sample, providing both qualitative and, in some cases, quantitative information about its chemical composition. unizar-csic.es For "this compound", spectroscopic methods are essential for elucidating its molecular structure and understanding how it behaves, particularly when forming complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique extensively employed in the identification and analysis of organic compounds. libretexts.orgazolifesciences.com It provides detailed information about the connectivity and environment of specific atomic nuclei within a molecule, most commonly hydrogen (¹H) and carbon-13 (¹³C). onlineorganicchemistrytutor.combritannica.com The principle of NMR relies on the magnetic properties of certain atomic nuclei which align in a magnetic field. libretexts.org By measuring the energy required to change this alignment, a spectrum is obtained that is highly characteristic of the compound. libretexts.orgox.ac.uk

For "this compound", NMR spectroscopy can be used to:

Determine the molecular structure: Analysis of chemical shifts, spin-spin splitting patterns (multiplicities), and coupling constants provides direct evidence of bonding and connectivity between atoms. libretexts.orgazolifesciences.comox.ac.uk This allows for the mapping of the molecular skeleton and the identification of functional groups. onlineorganicchemistrytutor.combritannica.comsciepub.com

Elucidate conformational preferences: Three-bond proton-proton coupling constants are particularly useful as they are dependent on the conformation around C-C bonds. libretexts.orgauremn.org.br This provides insights into the preferred spatial arrangement of atoms in "this compound".

Study molecular interactions: Changes in chemical shifts and relaxation times upon complex formation can indicate binding sites and the nature of interactions between "this compound" and other molecules or ions.

NMR spectra are unique to individual compounds and functional groups, making NMR spectroscopy one of the most important methods for identifying molecular structures. researchgate.net

Mass Spectrometry-Based Techniques for this compound and Metabolite Profiling (excluding ADME data)

Mass spectrometry (MS) is a technique used to determine the molecular weight and structure of compounds by ionizing them and separating the resulting ions based on their mass-to-charge ratio (m/z). jordilabs.com This technique provides valuable information about the molecular fragmentation patterns and isotopic composition of a molecule. onlineorganicchemistrytutor.com

For "this compound", MS-based techniques are crucial for:

Determining the molecular weight: The mass spectrum shows the mass of the parent ion, which corresponds to the molecular weight of "this compound". sciepub.com

Structural elucidation: Fragmentation patterns observed in tandem MS (MS/MS) experiments provide clues about the substructures present within "this compound". nih.gov By analyzing the masses of fragment ions, the arrangement of atoms can be deduced.

Metabolite profiling: MS, particularly high-resolution MS (HRMS), is a powerful analytical method for identifying and profiling metabolites. criver.comcreative-biolabs.com This involves finding compound-related metabolites in a complex sample. criver.com For "this compound", MS can be used to detect and identify metabolites formed through various processes, providing a profile of related compounds. evotec.com HRMS offers improved accuracy and stability for metabolite identification. creative-biolabs.com LC-MS and LC-MS/MS are primary tools for metabolite identification in various studies. criver.comevotec.comacs.org

MS provides high sensitivity and selectivity, making it an analytical tool of choice for the detection and identification of compounds and their metabolites. criver.comacs.org

Vibrational Spectroscopy (IR, Raman) for Molecular Interactions of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds when they interact with light. edinst.comtriprinceton.org These techniques provide a unique vibrational fingerprint characteristic of the compounds in a sample. unizar-csic.esnanografi.com

For "this compound", IR and Raman spectroscopy can be used to:

Identify functional groups: Specific functional groups within "this compound" absorb IR light at characteristic frequencies. onlineorganicchemistrytutor.combritannica.comtricliniclabs.com This allows for the identification of key structural features like carbonyls, hydroxyls, and amines.

Study molecular interactions: Changes in vibrational frequencies and intensities upon complex formation or interaction with different environments can provide insights into the nature of these interactions, such as hydrogen bonding or coordination to metal centers. ksu.edu.sa

Analyze molecular structure and bonding: Both techniques provide information about the vibrational energies of chemical bonds, revealing details about molecular structure and composition. unizar-csic.esnanografi.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making them complementary techniques. edinst.comtriprinceton.orgnanografi.com Using both together provides a more complete picture of "this compound's" vibrational characteristics. edinst.comtriprinceton.orgnanografi.com

IR spectroscopy is particularly useful for identifying organic compounds and studying functionalization. unizar-csic.es Raman spectroscopy is often used to provide a structural fingerprint for molecule identification. tricliniclabs.comwikipedia.org

Advanced Optical Spectroscopies (Fluorescence, UV-Vis)

Advanced optical spectroscopies, such as Fluorescence and UV-Vis spectroscopy, involve the interaction of molecules with ultraviolet and visible light. wisdomlib.orgunizar-csic.es

For "this compound", these techniques can be applied as follows:

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org If "this compound" contains chromophores (functional groups that absorb UV-Vis light), its UV-Vis spectrum can provide information about the presence of conjugated systems and other light-absorbing moieties. wikipedia.orgmdpi.com The position and intensity of absorption bands are characteristic of the molecular structure and concentration of the compound. mdpi.com UV-Vis is often used for quantitative analysis. wikipedia.orgdrawellanalytical.com

Fluorescence Spectroscopy: This technique involves exciting a molecule with light at a specific wavelength and then measuring the light emitted at a longer wavelength. spectroscopyonline.comlambda-at.com If "this compound" is fluorescent or can be tagged with a fluorescent probe, this technique offers high sensitivity and specificity for its detection and quantification, particularly at low concentrations. drawellanalytical.comspectroscopyonline.comlambda-at.combiocompare.com Fluorescence can also provide insights into the molecular environment and conformational changes of "this compound". drawellanalytical.comspectroscopyonline.com

UV-Vis spectroscopy is a widely used technique for identifying and quantifying compounds. wikipedia.org Fluorescence spectroscopy is highly sensitive and selective, making it suitable for detecting trace amounts of fluorescent molecules. drawellanalytical.combiocompare.com

Chromatographic Separation Techniques for this compound and its Derivatives

Chromatography is a fundamental laboratory technique used to separate a mixture into its individual components based on their differential affinities for a stationary phase and a mobile phase. wikipedia.orgkhanacademy.orgbbc.co.ukchromtech.com This separation is crucial for isolating "this compound" from reaction mixtures or natural sources and for analyzing its purity and the presence of derivatives or impurities. Chromatographic techniques are essential tools for the isolation, identification, and quantification of components in complex mixtures. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful liquid chromatography technique that offers high precision and efficiency for chemical analysis. chromtech.comphenomenex.comadvancechemjournal.com It is particularly well-suited for separating, identifying, and quantifying components in liquid samples. jordilabs.comadvancechemjournal.com

For "this compound" and its derivatives, HPLC can be applied for:

Purity assessment: HPLC is ideal for testing the chemical purity of "this compound" by separating and detecting impurities or contaminants. phenomenex.commoravek.com

Identification and quantification: By comparing retention times and peak areas with reference standards, HPLC can identify and quantify "this compound" and its derivatives in a sample. phenomenex.comadvancechemjournal.com

Separation of complex mixtures: HPLC is effective in resolving complex mixtures containing "this compound" and structurally similar compounds, such as isomers. phenomenex.com

Analysis of derivatives and metabolites: HPLC is used to separate and analyze derivatives of "this compound" or its metabolites, allowing for their profiling and identification. evotec.comphenomenex.com

Process monitoring: HPLC can be used to monitor chemical reactions involving "this compound", providing data on the progress of the reaction and the formation of products or intermediates. uhplcs.com

HPLC is an indispensable tool in various fields, including pharmaceuticals and chemistry, for quality control, research, and development. phenomenex.comnjlabs.com It is often combined with other techniques like mass spectrometry for more comprehensive analysis. moravek.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds in a mixture. openaccessjournals.comwikipedia.org It is particularly valuable for characterizing and quantifying organic compounds that can be vaporized without decomposition. wikipedia.org The technique relies on the principle of differential partitioning of analytes between a stationary phase and a mobile phase (an inert gas) within a chromatographic column. openaccessjournals.comwikipedia.orgphenomenex.com Compounds in a mixture are separated based on differences in their volatility, polarity, and interactions with the stationary phase. openaccessjournals.comphenomenex.com As compounds elute from the column, they are detected, producing a chromatogram with distinct peaks. phenomenex.com The retention time of a peak helps identify the compound by comparison to known standards, while the area under the peak correlates with the compound's quantity, enabling precise quantification. phenomenex.com

GC applications relevant to the study of compounds like this compound include testing purity, separating components of a mixture, and identifying and quantifying impurities, such as residual solvents or degradation products. wikipedia.orgdrawellanalytical.com It can also be used in research and development to identify and characterize new compounds. openaccessjournals.com GC, often coupled with Mass Spectrometry (GC-MS), provides high resolution and sensitivity for compound analysis and separation across various fields, including pharmaceuticals and environmental science. openaccessjournals.comphenomenex.comrroij.comnih.gov

Structural Biology Approaches (Crystallography, Cryo-EM) for this compound-Target Complexes

Structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM), are powerful tools for studying the three-dimensional structures of proteins and their complexes with ligands, including potential interactions between this compound and its biological targets. nih.govhilarispublisher.comcreative-biostructure.comnuvisan.comnih.gov Understanding these interactions at an atomic level is crucial for elucidating biological mechanisms. hilarispublisher.comcreative-biostructure.com

X-ray crystallography provides detailed structural information by analyzing the diffraction pattern of X-rays passing through a crystal of the protein-ligand complex. nih.govhilarispublisher.com Advances in this technique allow for the routine determination of complex structures when crystallization conditions and protein structures are known. nih.gov Methods like ligand soaking or co-crystallization are used to obtain crystals of the protein bound to the ligand. nih.gov

Cryo-EM has emerged as a complementary technique, particularly well-suited for determining the structures of large, complex, and flexible macromolecular assemblies that may be difficult to crystallize. nih.govfrontiersin.orgcriver.com In Cryo-EM, samples are flash-frozen in a near-native state, and images are captured using an electron microscope. criver.com Computational methods are then used to reconstruct a 3D structure from these images. nih.govcriver.com Cryo-EM can provide insights into the conformational variability of complexes and visualize interactions in a more native environment. nih.govcriver.com

Both crystallography and Cryo-EM enable the visualization of the binding mode of a compound to its target, revealing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and specificity. hilarispublisher.comnuvisan.com This structural information is invaluable for understanding how a compound like this compound might interact with biological systems. nuvisan.comresearchgate.net

In Vitro Degradation Pathways of this compound (excluding human metabolism/safety)

In vitro degradation studies are essential for understanding the stability of a chemical compound under various environmental or simulated biological conditions, excluding those related to human metabolism or safety. These studies help identify potential degradation pathways and predict the compound's fate in different non-human environments. criver.comchromatographyonline.comjapsonline.com Common abiotic degradation pathways include hydrolysis, oxidation, and photolysis. libretexts.org Enzymatic degradation in non-human biological systems also plays a significant role. sustainability-directory.com

Hydrolytic Degradation Mechanisms of this compound

Hydrolysis is a chemical reaction involving the cleavage of a bond in a molecule by water. libretexts.orgviu.carsc.orgfiveable.me This is a common degradation pathway for organic compounds, particularly those with functional groups like esters, amides, lactones, and carbamates. libretexts.orgrsc.org Hydrolytic reactions can be catalyzed by acids or bases, and their rates are often pH-dependent. libretexts.orgviu.carsc.orgfiveable.me Neutral hydrolysis, occurring with only water molecules, is also possible. viu.canih.gov

The mechanisms of hydrolysis typically involve nucleophilic attack by water or hydroxide (B78521) ions, or acid-catalyzed reactions. viu.cafiveable.me The susceptibility of a compound to hydrolysis is influenced by factors such as temperature, pH, steric hindrance, and the electronic properties of the molecule. rsc.org In vitro hydrolysis studies are often conducted in sterile water or buffer solutions at different pH values and temperatures to determine the rate and identify degradation products. japsonline.comnih.gov

Oxidative Degradation Mechanisms of this compound

Oxidative degradation involves the reaction of a compound with oxidizing agents, often leading to the formation of degradation products with higher oxidation states. mdpi.comacs.orgrsc.orgresearchgate.net This process can be initiated by various reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻•), and singlet oxygen (¹O₂). mdpi.comrsc.orgresearchgate.net

Oxidative degradation can occur through various mechanisms, including free radical chain reactions and electron transfer processes. acs.orgrsc.orgresearchgate.netpnas.org Factors such as the presence of metal ions, light, and temperature can influence the rate and pathway of oxidative degradation. mdpi.comrsc.orgresearchgate.net In vitro oxidative degradation studies often involve exposing the compound to controlled oxidative conditions to identify degradation products and understand the reaction mechanisms. acs.org

Photolytic Degradation of this compound

Photolytic degradation, or photolysis, is the decomposition of a compound induced by light irradiation, typically ultraviolet (UV) or visible light. nih.govtaylorandfrancis.comnih.govworldwidejournals.comrsc.org This process occurs when a molecule absorbs light energy, leading to the cleavage of chemical bonds or the initiation of photoreactions. taylorandfrancis.com

Photolysis can be direct, where the molecule directly absorbs light, or indirect, where light is absorbed by other substances (photosensitizers) that then react with the target compound. taylorandfrancis.com The rate and extent of photolytic degradation depend on the compound's absorption spectrum, the intensity and wavelength of the light source, and the presence of photosensitizers or other reactive species in the environment. taylorandfrancis.com In vitro photolytic degradation studies involve exposing the compound to light under controlled conditions, often using simulated sunlight or specific wavelengths, and monitoring the formation of degradation products. japsonline.comnih.govnih.gov

Enzymatic Degradation in Non-Human Biological Systems

Enzymatic degradation involves the breakdown of a compound catalyzed by enzymes present in biological systems, excluding human metabolism. sustainability-directory.comacs.orgnih.gov Enzymes are highly specific catalysts that can facilitate a wide range of chemical transformations, including hydrolysis, oxidation, and reduction, leading to the degradation of organic molecules. libretexts.orgnih.gov

In non-human biological systems, such as microorganisms (bacteria, fungi) or plant enzymes, enzymatic degradation can play a significant role in the environmental fate or biological processing of chemical compounds. sustainability-directory.comacs.org These enzymes can break down complex molecules into simpler substances. sustainability-directory.com In vitro enzymatic degradation studies typically involve incubating the compound with specific enzymes or enzyme extracts from relevant non-human sources under controlled conditions (e.g., pH, temperature, enzyme concentration) and analyzing the resulting degradation products. acs.org This helps identify the specific enzymes and pathways involved in the degradation process in these systems. acs.orgasm.org

Computational and Chemoinformatic Studies of Noname

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for NoName

The exploration of the Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. jove.comresearchgate.netoncodesign-services.com For this compound, SAR studies have systematically explored how modifications to its core scaffold affect its potency and selectivity. This is often followed by the development of Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical expressions that correlate the chemical structure with biological activity. wikipedia.orgresearchgate.netslideshare.net These predictive models are crucial for prioritizing the synthesis of new analogues with potentially improved pharmacological profiles. jove.comnih.gov

The strategies for designing novel analogues of this compound have followed two primary computational paradigms: ligand-based and structure-based design. extrapolations.com

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution 3D structure of this compound's biological target, LBDD approaches have been pivotal. iaanalysis.comquora.com These methods rely on the information derived from a set of known active molecules. quora.com Pharmacophore modeling, for instance, identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) in this compound analogues that are critical for biological activity. This "pharmacophore" then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that could possess similar activity. nih.gov

Structure-Based Drug Design (SBDD): Following the successful elucidation of the 3D structure of this compound's primary target, SBDD has become the predominant strategy. extrapolations.comiaanalysis.com This approach uses the target's structural information to design molecules that can bind with high affinity and specificity. quora.com Techniques like molecular docking are used to predict how this compound and its derivatives fit into the target's binding site, allowing for the rational introduction of modifications to enhance key interactions, such as hydrogen bonds or hydrophobic contacts. extrapolations.comiaanalysis.com

The synergy of both LBDD and SBDD has been instrumental in the optimization of the this compound scaffold, with ligand-based hypotheses often informing and refining structure-based design efforts. nih.gov

QSAR models rely on "molecular descriptors," which are numerical values that quantify various aspects of a molecule's structure and physicochemical properties. slideshare.net For the this compound series, a wide array of descriptors has been calculated to build robust predictive models. researchgate.net These descriptors can be categorized by their dimensionality:

1D Descriptors: Molecular weight, count of specific atoms (e.g., nitrogen, oxygen), and count of rotatable bonds.

2D Descriptors: Topological indices that describe molecular branching and connectivity, and 2D fingerprints that encode structural fragments.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular surface area, volume, and shape indices (e.g., WHIM, GETAWAY descriptors). nih.gov

Given the vast number of potential descriptors, a critical step in QSAR modeling for this compound is feature selection . nih.govoup.comelsevierpure.com This process aims to identify the most relevant subset of descriptors that have the strongest correlation with biological activity, while reducing model complexity and preventing overfitting. oup.com Various algorithms, including genetic algorithms and stepwise regression, have been applied to select the optimal descriptors for predicting this compound's activity. elsevierpure.com

| Descriptor Class | Examples Used for this compound | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability |

| Topological | Balaban J index, Kier shape indices | Molecular size, shape, and branching |

| Geometrical (3D) | Radius of gyration, Shadow indices | 3D conformation and spatial arrangement |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electronic distribution and reactivity |

The complexity of the SAR landscape for this compound necessitated the use of advanced computational techniques. Machine Learning (ML) and Artificial Intelligence (AI) have revolutionized QSAR modeling by enabling the analysis of large, high-dimensional datasets and the identification of complex, non-linear relationships between chemical structure and biological activity. nih.govdromicslabs.comneuraldesigner.com

Several ML algorithms have been successfully applied to develop predictive QSAR models for this compound: researchgate.net

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their predictions, known for its robustness and ability to handle complex data. researchgate.net

Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate data points.

Deep Neural Networks (DNN): A class of AI models inspired by the structure of the human brain, capable of learning intricate patterns from data, leading to highly accurate predictions. youtube.com

| ML Model | Cross-Validation R² | External Test Set R² | Key Advantage for this compound QSAR |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.65 | 0.61 | High interpretability |

| Random Forest (RF) | 0.88 | 0.85 | Robust to overfitting, handles non-linearity |

| Support Vector Machine (SVM) | 0.85 | 0.82 | Effective in high-dimensional spaces |

| Deep Neural Network (DNN) | 0.92 | 0.89 | Captures highly complex, non-linear SAR |

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

To gain a deeper, atomistic understanding of how this compound exerts its biological effect, molecular docking and molecular dynamics (MD) simulations have been extensively used. hilarispublisher.comnih.govresearchgate.net These methods provide a dynamic and detailed view of the interactions between a ligand and its target protein. hilarispublisher.comspringernature.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netspringernature.com For this compound, docking studies have successfully predicted its binding mode within the active site of its target. These predictions have been crucial for understanding the SAR data, explaining why certain structural modifications enhance or diminish activity.

Intriguingly, computational and experimental evidence suggests that some this compound derivatives may function as allosteric modulators . mdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. prismbiolab.com This binding induces a conformational change in the protein, which in turn modulates the activity of the orthosteric site. prismbiolab.comnih.govacs.org Docking and MD simulations have been used to explore potential allosteric binding pockets and predict how this compound analogues might bind to these secondary sites, offering a novel mechanism for its therapeutic action. mdpi.com

| Residue in Binding Site | Predicted Interaction Type with this compound | Contribution to Binding |

|---|---|---|

| TYR 123 | Hydrogen Bond | Key anchoring interaction |

| PHE 256 | Pi-Pi Stacking | Stabilizes aromatic core |

| LEU 89 | Hydrophobic | Positions aliphatic side chain |

| ASP 121 | Salt Bridge | Interaction with protonated amine |

Small molecules like this compound are not static entities but are conformationally flexible, existing as an ensemble of different shapes in solution. acs.orgresearchgate.net Molecular dynamics (MD) simulations, a method that simulates the physical movements of atoms and molecules over time, have been employed to study the conformational dynamics of this compound. rsc.org

MD simulations have been performed under two conditions:

In Solution: These simulations reveal the intrinsic flexibility of the this compound scaffold and identify its low-energy, preferred conformations in an aqueous environment.

In the Bound State: Simulating the this compound-target complex provides insights into how the protein environment affects the ligand's dynamics and vice-versa. nih.govbohrium.com Studies have shown that upon binding, this compound adopts a more rigid conformation, which is entropically unfavorable but compensated by strong enthalpic interactions with the receptor. researchgate.netnih.gov Understanding these dynamic changes is crucial for accurately calculating binding affinities and designing next-generation compounds with improved properties. rsc.org

A scientifically accurate and detailed article on the chemical compound "this compound" cannot be generated as "this compound" is not a recognized chemical compound. The term often appears as a placeholder in scientific literature and software documentation.

For instance, searches for computational studies on "this compound" frequently lead to manuscript templates where "this compound manuscript No." is used as a placeholder for the actual manuscript number. Similarly, in computational chemistry software manuals, "this compound" is sometimes used as a default or example name for a user-defined file or molecule.

One specific, though likely esoteric, mention of a similarly named compound is "5-silaspiro researchgate.netresearchgate.netnonane" (potentially misspelled as "this compound" in one source) in the context of materials science. researchgate.net This compound was investigated using quantum chemical calculations as a potential precursor for creating SiCH films with specific dielectric properties. researchgate.net However, this context does not align with the broader request for information on virtual screening and lead optimization for drug discovery analogs, which is a distinct field of study.

Without a valid, specific chemical compound name, it is not possible to provide the requested detailed research findings, data tables, and analysis on its quantum mechanical properties, reactivity, electronic structure, or the virtual screening and lead optimization strategies for its analogs. A meaningful and accurate execution of the request requires a recognized chemical entity as the subject.

Future Directions and Unexplored Avenues in Noname Research

Development of Advanced In Vitro and In Vivo Models for NoName Research

Advancing the understanding of this compound's biological effects necessitates the development and application of more sophisticated in vitro and in vivo models. Traditional 2D cell cultures, while useful for high-throughput screening, often fail to fully recapitulate the complexity of human physiology and disease states mattek.comlek.com. This limitation can lead to discrepancies between preclinical findings and in vivo outcomes mattek.commattek.com.

Future research should prioritize the use of advanced in vitro models such as 3D tissue models, spheroids, organoids, and organ-on-a-chip systems mattek.comlek.com. These models offer improved physiological relevance by mimicking tissue- or organ-level architecture and function, including incorporating features like vascular flow mattek.comlek.com. Such systems can provide more predictive data regarding this compound's interactions within complex biological environments, potentially reducing the reliance on animal models and improving the translation of research findings mattek.comtechnologynetworks.com.

In parallel, while acknowledging the limitations of animal models, strategic advancements in their application for this compound research could involve developing more humanized models or utilizing species that better recapitulate specific aspects of this compound's biological targets or pathways. The goal is to select in vivo models that offer the most translational value for specific research questions related to this compound, potentially focusing on models for diseases where chemical probes are actively being sought rjeid.com.

Integration of Multi-Omics Data for Comprehensive this compound Mechanism Delineation

A comprehensive understanding of this compound's mechanism of action requires moving beyond single-omics approaches to integrate data from multiple "omics" technologies. Biological systems are complex, with intricate interactions and regulatory mechanisms operating across different molecular levels azolifesciences.com. Analyzing genomics, transcriptomics, proteomics, metabolomics, and epigenomics data in an integrated manner can provide a more holistic view of how this compound affects cellular processes azolifesciences.comtandfonline.com.

Integrating multi-omics data can reveal alterations in regulatory pathways induced by chemical exposure and facilitate a systematic comprehension of mechanisms tandfonline.com. For this compound research, this could involve:

Transcriptomics and Proteomics: Understanding how this compound affects gene expression and protein levels to identify key pathways and targets.

Metabolomics: Analyzing changes in small molecules to understand the metabolic consequences of this compound exposure and identify potential biomarkers bohrium.com.

Epigenomics: Investigating this compound's impact on DNA modifications that affect gene expression.

Data-driven integration of these omics datasets, potentially employing statistical analysis, machine learning, and bioinformatics methods, can elucidate the molecular mechanisms involved in this compound's effects tandfonline.comnih.gov. Network-based models can be constructed to analyze multi-omics data to understand molecular relationships and deduce cellular and biological information related to this compound's activity bohrium.com. This integrated approach is essential for uncovering deeper insights into how this compound interacts within complex biological systems azolifesciences.com.

Exploration of Novel Synthetic Routes and Biosynthetic Enhancements for this compound

Efficient and scalable synthesis of this compound is critical for its widespread use as a chemical probe. Future directions should focus on exploring novel synthetic routes that offer advantages over existing methods, such as improved yields, reduced costs, greater sustainability, and access to a wider range of this compound derivatives.

Advances in organic synthesis techniques, including catalytic processes (e.g., transition metal and organocatalysis), photoredox catalysis, multicomponent reactions (MCRs), and flow chemistry, can be leveraged to develop more efficient synthetic strategies for this compound afjbs.com. These techniques facilitate the creation of complex molecular structures with high accuracy and effectiveness, potentially decreasing the number of steps required and minimizing waste afjbs.com.

Furthermore, exploring biosynthetic or semi-biosynthetic routes could offer alternative avenues for this compound production, particularly if this compound or its precursors can be derived from biological sources or if enzymatic steps can be incorporated into the synthesis. Redesigning existing biosynthetic pathways or designing de novo pathways in engineered microorganisms holds potential for unlocking novel routes for chemical synthesis researchgate.net.

Research into novel synthetic methodologies should also consider the potential for creating isotopically labeled versions of this compound for tracing and mechanistic studies, as well as incorporating functional groups that facilitate conjugation for probe development (e.g., for imaging or affinity purification) mdpi.comburleylabs.co.uk.

Computational Design of Next-Generation this compound Analogs with Enhanced Efficacy

Computational approaches play a vital role in the design and discovery of chemical probes and their analogs mdpi.comresearchgate.net. Future research should extensively utilize computational methods to design next-generation this compound analogs with enhanced efficacy, selectivity, and desirable physicochemical properties.

Techniques such as molecular docking, scoring, machine learning, pharmacophore modeling, virtual screening, and de novo design can be employed to predict how this compound analogs interact with their biological targets and estimate their binding affinities researchgate.net. Exploring the vast virtual chemical space through computational methods can help identify novel structural motifs that could lead to improved this compound activity or reduced off-target effects researchgate.net.

Computational design can be used to address specific limitations of the current this compound compound, such as poor solubility or metabolic stability, by suggesting structural modifications mdpi.com. For instance, computational approaches have been used to design water-soluble analogs of membrane proteins by mutating hydrophobic residues to more polar groups pnas.org. Similar strategies could be applied to this compound if solubility is an issue.

Integrating knowledge-based and physics-based inputs into machine-learning models can lead to the design of targeted chemical libraries optimized for specific desired properties researchgate.net. This iterative process of computational design, synthesis, and experimental validation will be key to developing superior this compound analogs.

Synergistic Combinations of this compound with Other Chemical Probes (excluding therapeutic combinations)

Investigating the synergistic effects of this compound when used in combination with other chemical probes can provide deeper insights into complex biological processes and pathways. This area of research focuses on using combinations of probes as research tools to dissect biological mechanisms, rather than exploring therapeutic co-administration.

Chemical probes can be highly synergistic with biological or genetic tools for studying protein functions chemicalprobes.org. Combining this compound with other well-characterized chemical probes that target related or interacting proteins or pathways can help to:

Elucidate complex signaling networks.

Identify redundant or compensatory pathways.

Understand the interplay between different biological processes.

For example, studies have explored the synergistic effects of different chemical probes in targeting specific biological processes like prion strain structures or cellular viscosity rjeid.comresearchgate.netresearchgate.net. Applying similar strategies with this compound could involve combining it with probes that modulate protein activity, interfere with molecular interactions, or affect specific cellular compartments.

Designing and interpreting experiments involving synergistic combinations requires careful consideration of the concentrations and specificities of each probe. Advanced analytical techniques and data analysis methods will be essential to decipher the complex outcomes of such combinations and gain meaningful biological insights.

Q & A

Q. Example Table: Experimental Designs for "this compound" Studies

| Design Type | Application for "this compound" | Pros | Limitations |

|---|---|---|---|

| Factorial | Testing solvent-solute interactions | Efficient variable interaction analysis | Complex data interpretation |

| Repeated-measures | Stability under cyclic conditions | Controls intra-sample variance | Requires long-term resources |

| Quasi-experimental | Field studies on environmental impact | High ecological validity | Lower internal validity |

How to resolve contradictions in data when "this compound" exhibits variable stability under different conditions?

Level: Advanced

Methodological Answer:

Apply triangulation : Cross-validate results using multiple methods (e.g., spectroscopic, chromatographic, and computational modeling). Analyze confounding factors (e.g., impurities, instrumentation drift) via sensitivity analysis. Use Bayesian statistics to quantify uncertainty and update hypotheses iteratively .

What methodological considerations are critical when integrating qualitative and quantitative data in "this compound" research?

Level: Advanced

Methodological Answer:

Adopt a mixed-methods embedded design : Collect quantitative data (e.g., kinetic rates) alongside qualitative insights (e.g., researcher observations during synthesis). Use parallel data analysis:

Quantitative : Multivariate regression to identify key variables.

Qualitative : Thematic analysis to contextualize anomalies.

Ensure methodological coherence by aligning both datasets with the overarching research objective .

How to ensure the validity and reliability of measurements in longitudinal studies on "this compound"?

Level: Advanced

Methodological Answer:

Implement rigorous calibration protocols and control groups to account for environmental drift. Use intraclass correlation coefficients (ICC) to assess test-retest reliability. For validity, compare results with gold-standard methods (e.g., NMR vs. mass spectrometry). Document all procedural deviations in a research log to audit potential biases .

What strategies mitigate bias in participant selection for clinical trials involving "this compound"?

Level: Basic

Methodological Answer:

Use stratified random sampling to ensure demographic diversity. Clearly define inclusion/exclusion criteria (e.g., biomarker thresholds, comorbidities). Mask recruiters to treatment allocation to prevent selection bias. Regularly audit enrollment data for deviations from the protocol .

Key Considerations for "this compound" Research

- Theoretical Linkage : Anchor hypotheses to established frameworks (e.g., molecular dynamics for stability studies) .

- Ethical Compliance : Adhere to guidelines for human/animal trials, including informed consent and data anonymization .

- Data Transparency : Share raw datasets and analysis scripts in repositories like Zenodo or Figshare to enable replication.

For further guidance, consult peer-reviewed journals in chemistry/pharmacology and avoid non-academic sources (e.g., ) as per reliability standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.